molecular formula C16H21NOS B13750212 FURFURYLAMINE, N-(alpha-METHYLPHENETHYL)-5-((METHYLTHIO)METHYL)- CAS No. 23656-76-0

FURFURYLAMINE, N-(alpha-METHYLPHENETHYL)-5-((METHYLTHIO)METHYL)-

Cat. No.: B13750212
CAS No.: 23656-76-0
M. Wt: 275.4 g/mol
InChI Key: JNOMFANVVIDVGS-UHFFFAOYSA-N
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Description

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine is a complex organic compound that features a furan ring substituted with a methylsulfanylmethyl group and a phenylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methylsulfanylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol.

Scientific Research Applications

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine is unique due to its combination of a furan ring, a methylsulfanylmethyl group, and a phenylpropan-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

23656-76-0

Molecular Formula

C16H21NOS

Molecular Weight

275.4 g/mol

IUPAC Name

N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine

InChI

InChI=1S/C16H21NOS/c1-13(10-14-6-4-3-5-7-14)17-11-15-8-9-16(18-15)12-19-2/h3-9,13,17H,10-12H2,1-2H3

InChI Key

JNOMFANVVIDVGS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CSC

Origin of Product

United States

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